molecular formula C18H20N2O2 B266989 N-isopropyl-3-[(phenylacetyl)amino]benzamide

N-isopropyl-3-[(phenylacetyl)amino]benzamide

Cat. No. B266989
M. Wt: 296.4 g/mol
InChI Key: GGHYWGHMVNTHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-[(phenylacetyl)amino]benzamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was developed in Russia in the 1990s. It is a derivative of the endogenous dipeptide cycloprolylglycine and is believed to have cognitive enhancing effects.

Mechanism of Action

Noopept is believed to work by modulating the activity of glutamate receptors. It has been shown to bind to the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning. By binding to this receptor, Noopept enhances its activity and increases the production of BDNF, which is believed to be responsible for its cognitive enhancing effects.
Biochemical and Physiological Effects
Noopept has been shown to increase the production of BDNF, a protein that is involved in the growth and survival of neurons. It has also been shown to increase the activity of glutamate receptors, which are involved in synaptic plasticity and learning. In addition, Noopept has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

Noopept has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential cognitive enhancing effects, making it a useful tool for investigating the mechanisms of learning and memory. However, Noopept also has some limitations. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on Noopept. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective properties and may be able to slow or even reverse the progression of these diseases. Another area of interest is its potential as a cognitive enhancer for healthy individuals. Further studies are needed to determine its long-term safety and efficacy in this population. Finally, there is also interest in developing more potent and selective analogs of Noopept that may have even greater cognitive enhancing effects.

Synthesis Methods

The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the intermediate N-tert-butoxycarbonyl-L-prolylglycine phenylacetyl ester. This intermediate is then deprotected with trifluoroacetic acid (TFA) to yield Noopept.

Scientific Research Applications

Noopept has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory and learning in animal models and in human clinical trials. It is believed to work by modulating the activity of glutamate receptors and increasing the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

properties

Product Name

N-isopropyl-3-[(phenylacetyl)amino]benzamide

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[(2-phenylacetyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-13(2)19-18(22)15-9-6-10-16(12-15)20-17(21)11-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

GGHYWGHMVNTHQC-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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